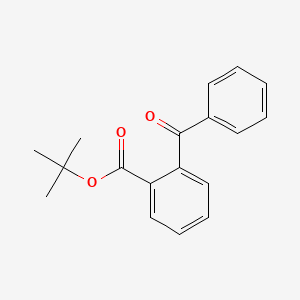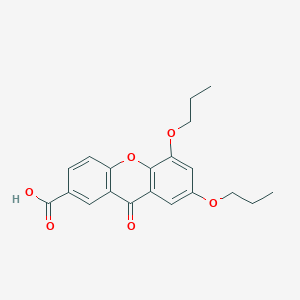
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is a xanthene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a xanthene core with propoxy groups at positions 5 and 7, and a carboxylic acid group at position 2. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of propoxy groups: The propoxy groups are introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate.
Oxidation: The xanthene derivative is then oxidized to introduce the oxo group at position 9 using an oxidizing agent like potassium permanganate.
Carboxylation: Finally, the carboxylic acid group is introduced at position 2 through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Compounds with additional oxo or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups replacing the oxo group.
Substitution products: Compounds with different alkoxy groups replacing the propoxy groups.
Aplicaciones Científicas De Investigación
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the propoxy groups, making it less hydrophobic.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of propoxy groups, altering its chemical properties.
Xanthene-9-carboxylic acid: A simpler structure without the oxo and propoxy groups.
Uniqueness
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is unique due to the presence of both oxo and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
50541-72-5 |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
9-oxo-5,7-dipropoxyxanthene-2-carboxylic acid |
InChI |
InChI=1S/C20H20O6/c1-3-7-24-13-10-15-18(21)14-9-12(20(22)23)5-6-16(14)26-19(15)17(11-13)25-8-4-2/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,22,23) |
Clave InChI |
KLXHNBTYZCCSNX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C(=C1)OCCC)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


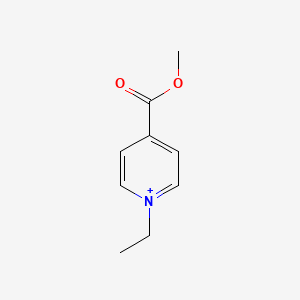


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
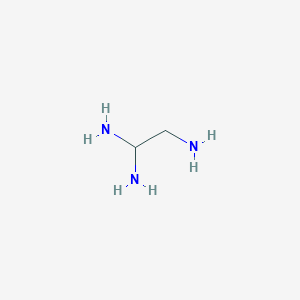
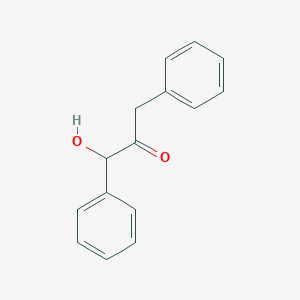
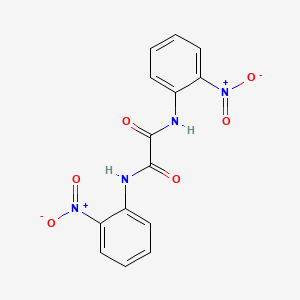
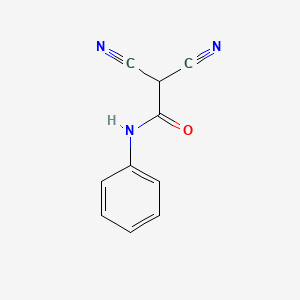
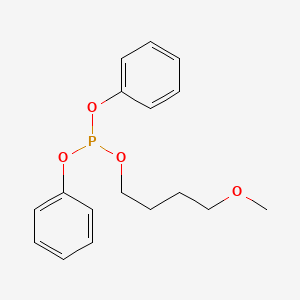
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
